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Compound of Interest

Compound Name: Carbon monosulfide

Cat. No.: B1196269

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular constants of carbon
monosulfide (CS), a diatomic molecule of significant interest in various fields, including
astrophysics, chemical synthesis, and materials science. This document summarizes key
guantitative data, details the experimental protocols used for their determination, and visualizes
the relationships between these constants and the experimental workflows.

Introduction to Carbon Monosulfide

Carbon monosulfide (CS) is the sulfur analog of carbon monoxide, consisting of one carbon
atom triple-bonded to a sulfur atom.[1] It is a reactive and unstable species under standard
conditions, readily polymerizing.[1] However, its transient nature in the gas phase has allowed
for extensive spectroscopic studies to determine its fundamental molecular properties. An
understanding of these constants is crucial for predicting its behavior in different environments
and for its application in various scientific and industrial processes.

Quantitative Molecular Data

The molecular constants of carbon monosulfide have been extensively studied and are
summarized in the following tables. These values are primarily for the most abundant
isotopologue, 12C32S,

General Properties
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Property Value Reference
Molecular Weight 44.076 g/mol [2]
Bond Length (ro) 1.535 A [3]

Bond Angle 180° (Linear) [4]
Ground Electronic State Xiz+ [5]
Dipole Moment (u) 1.958 D [2][6]
Dissociation Energy (Do) 7.21eV [2]

lonization Energy

11.330 + 0.010 eV

[3]

Spectroscopic Constants of Electronic States

The following table presents the key spectroscopic constants for the ground and several

excited electronic states of 12C32S[2]

State Te (cm™?) We (cm™?) WeXe Be (cm~*) oe (cm™?) re (A)
(cm™)

L ONs 0 1285.08 6.45 0.820046 0.00627 1.5349
asrl 28981.8 913.6 7.8 0.6866 0.0075 1.716
A 38681.9 752.8 4.95 0.6227 0.0062 1.815
d3A (38895.7) (1077.3) (10.66) (0.7881) (0.0092) 1.569
e3y - (45500) - - - -

Fiz+ 77537 - - - -

G+ 81347 1229 - - -

Values in parentheses are deperturbed constants for perturbed states.

Rotational and Vibrational Constants
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The following table provides a more detailed look at the rotational and vibrational constants for

the ground electronic state of various isotopologues of carbon monosulfide.

. . Rotational Centrifugal

Vibrational . .
Isotopologue Constant (Bv) Distortion (Dv)  Reference

State (v)

(MHz) (kHz2)

120325 0 24495576 40.24 [7]
12C333 0 24293.3420 39.41 [7]
12C335 1 24118.0513 39.20 [7]
12C34g 0 24103.546 38.77 [7]

Experimental Protocols

The determination of the molecular constants of carbon monosulfide relies on high-resolution

spectroscopic techniques. Due to its instability, CS is typically produced in situ for these

measurements. A common method for producing gaseous CS is through a high-voltage AC

electric discharge in carbon disulfide (CSz) vapor.

Microwave Spectroscopy for Rotational Constants

Microwave spectroscopy is the primary technique for the precise determination of rotational

constants and, consequently, the internuclear distance.

Methodology:

o Sample Preparation: Gaseous carbon monosulfide is generated by passing a low-pressure

stream of carbon disulfide (CSz) vapor through a high-voltage AC electric discharge.

o Spectrometer Setup: A typical microwave spectrometer consists of a microwave source (e.g.,

a klystron or Gunn diode), a sample cell (a waveguide), a detector (e.g., a crystal diode), and

a modulation system (e.g., Stark modulation).

o Data Acquisition: Microwaves are swept across a frequency range. When the microwave

frequency matches the energy difference between two rotational levels of the CS molecule,

the radiation is absorbed. This absorption is detected and recorded as a spectral line.
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e Analysis: The frequencies of the observed rotational transitions are measured with high
precision. For a diatomic molecule like CS, the energy levels of a rigid rotor are given by E =
BJ(J+1), where B is the rotational constant and J is the rotational quantum number. The
transition frequencies are then used to fit the rotational constant (B) and the centrifugal
distortion constant (D). From the rotational constant, the moment of inertia (I) can be
calculated, and subsequently, the equilibrium bond length (re) can be determined using the
reduced mass of the molecule.

Rotational-Vibrational Spectroscopy

Infrared and Raman spectroscopy are used to study the transitions between different
vibrational and rotational energy levels simultaneously, yielding vibrational frequencies and
rotational constants for different vibrational states.

Methodology:

o Sample Preparation: Similar to microwave spectroscopy, gaseous CS is produced in an
absorption cell.

e Spectrometer Setup: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is
commonly used. It consists of a broadband infrared source, an interferometer, a sample cell,
and a detector.

o Data Acquisition: The infrared radiation is passed through the sample cell, and the resulting
interferogram is recorded. A Fourier transform of the interferogram yields the absorption
spectrum.

e Analysis: The resulting spectrum shows a series of closely spaced lines organized into P and
R branches, corresponding to transitions where the rotational quantum number J decreases
or increases by one, respectively. The analysis of the line positions in these branches allows
for the determination of the vibrational frequency (we), the rotational constants for the ground
(Bo) and excited (B1) vibrational states, and the rotation-vibration interaction constant (e).

Electronic Spectroscopy

Visible and ultraviolet spectroscopy are employed to probe transitions between different
electronic states, providing information on electronic energy levels, vibrational frequencies, and

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

rotational constants of excited states.
Methodology:
Sample Preparation: Gaseous CS is generated in a suitable absorption or emission cell.

Spectrometer Setup: A high-resolution UV-Vis spectrometer, often coupled with a
monochromator and a sensitive detector like a photomultiplier tube, is used.

Data Acquisition: Light from a broadband source is passed through the CS gas (for
absorption) or the light emitted from an excited CS sample is collected (for emission). The
spectrum is recorded as a function of wavelength or wavenumber.

Analysis: The electronic spectrum consists of bands, each corresponding to a transition
between electronic states. Each band has a fine structure of vibrational and rotational lines.
Analysis of the band origins gives the electronic term energies (Te). The vibrational structure
within each band allows for the determination of the vibrational constants (we, weXxe) for the
excited electronic state. High-resolution analysis of the rotational fine structure provides the
rotational constants (Be, 0e) for the excited state.

Determination of Dissociation Energy

The dissociation energy can be determined by extrapolating the vibrational energy levels to
their convergence limit.

Methodology:

o Data Collection: The vibrational energy levels (G(v)) are determined from the analysis of
electronic or vibrational spectra.

» Birge-Sponer Extrapolation: The energy difference between successive vibrational levels,
AG(v+1/2) = G(v+1) - G(v), is plotted against (v+1/2). For a Morse potential, this plot is a
straight line.

e Analysis: The area under the Birge-Sponer plot gives an estimate of the dissociation energy
(Do). The extrapolation of the plot to AG = 0 gives the maximum vibrational quantum number
(v_max). The dissociation energy can then be calculated more accurately using the
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vibrational constants. A more precise value can also be obtained from thermochemical
measurements using mass spectrometry.[2]

Visualizations

The following diagrams illustrate the relationships between the molecular constants and the
experimental workflows.
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Anharmonicity (wexe)

Dissociation Energy (De)

Vibrational Freq (we)

Rotational-Vibrational Rot-Vib Coupling (ae)

Microwave Rotational Constant (B) Bond Length (re)

Click to download full resolution via product page

Caption: Relationship between spectroscopic experiments and derived molecular constants.
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Caption: General experimental workflow for determining molecular constants.

Conclusion

The molecular constants of carbon monosulfide presented in this guide provide a
foundational dataset for researchers in diverse scientific disciplines. The experimental protocols
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outlined, from in-situ generation to detailed spectroscopic analysis, highlight the sophisticated
techniques required to characterize such a transient species. This comprehensive information
is vital for accurate modeling of chemical processes, understanding interstellar chemistry, and
developing new materials and technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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